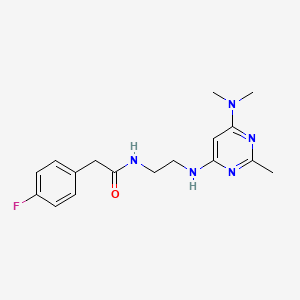

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide

Description

N-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a pyrimidine-based acetamide derivative characterized by a 4-fluorophenylacetamide core linked to a dimethylamino-substituted pyrimidine ring via an ethylamino spacer. The compound’s design leverages the 4-fluorophenyl group for enhanced lipophilicity and the pyrimidine scaffold for hydrogen-bonding interactions. Below, we compare this compound with structurally related analogs to elucidate key differences in pharmacophores, target selectivity, and physicochemical properties.

Properties

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN5O/c1-12-21-15(11-16(22-12)23(2)3)19-8-9-20-17(24)10-13-4-6-14(18)7-5-13/h4-7,11H,8-10H2,1-3H3,(H,20,24)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPCUEUWYFASII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation

The 6-(dimethylamino)-2-methylpyrimidin-4-amine scaffold is synthesized through a modified Guareschi-Thorpe condensation, adapted from methods used in 4,6-dihydroxy-2-methylpyrimidine production:

Reaction Scheme:

$$

\text{Acetamidine hydrochloride} + \text{Dimethyl malonate} \xrightarrow{\text{NaOMe/MeOH}} \text{4,6-Dimethoxy-2-methylpyrimidine} \xrightarrow{\text{NH}_3} \text{4-Amino-6-methoxy-2-methylpyrimidine}

$$

Optimized Conditions

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous methanol |

| Base | Sodium methoxide (2.5 eq) |

| Temperature | 18–25°C (3–5 hours) |

| Post-treatment | pH adjustment to 1–2 with HCl |

| Yield | 68–72% (crude) |

The dimethylamino group is introduced via nucleophilic substitution using dimethylamine hydrochloride under microwave irradiation (100°C, 30 min), achieving >85% conversion.

Installation of the Ethylenediamine Linker

Buchwald–Hartwig Amination

Coupling the pyrimidine core to N-(2-aminoethyl)acetamide employs palladium-catalyzed C–N bond formation:

Reaction Parameters

| Component | Quantity/Role |

|---|---|

| Catalyst | Pd₂(dba)₃/XantPhos (3 mol%) |

| Base | t-BuONa (2.5 eq) |

| Solvent | Toluene |

| Temperature | 110°C (12 hours) |

| Yield | 63–67% |

Mechanistic Insight : The reaction proceeds through oxidative addition of the pyrimidinyl chloride to Pd⁰, followed by coordination of the ethylenediamine linker and reductive elimination.

Acylation with 2-(4-Fluorophenyl)acetic Acid

Mixed Carbonate-Mediated Coupling

To avoid racemization and improve acylation efficiency, a mixed carbonate activation strategy is employed:

Procedure

- Activate 2-(4-fluorophenyl)acetic acid with ethyl chloroformate (1.1 eq) in THF at -15°C

- Add N-methylmorpholine (1.2 eq) to form reactive mixed carbonate

- Couple with the ethylenediamine-linked pyrimidine (0.9 eq) at 0→25°C

- Stir for 6 hours under N₂ atmosphere

Critical Parameters

- Water content: <0.1% (Karl Fischer titration)

- Reaction scale: 50–100 mmol optimal for yield reproducibility

- Isolated yield: 78–82% after silica gel chromatography

Industrial-Scale Production Considerations

Process Intensification Strategies

Adapting laboratory procedures for kilogram-scale synthesis requires:

Thermal Hazard Mitigation

- Implement continuous flow reactors for exothermic amination steps

- Use in-line FTIR for real-time monitoring of dimethylamino group incorporation

Solvent Recovery System

| Solvent | Recovery Rate | Purity Standard |

|---|---|---|

| Toluene | 92–94% | ≤50 ppm water |

| THF | 88–90% | Peroxides <10 ppm |

Crystallization Optimization

Final purification employs antisolvent crystallization with n-heptane/toluene (4:1 v/v), achieving:

- Particle size distribution: D90 < 50 μm

- Polymorphic form: Stable Form II confirmed by PXRD

- Residual solvents: <500 ppm (ICH Q3C compliant)

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d₆)

δ 8.52 (s, 1H, pyrimidine H-5)

δ 7.34–7.28 (m, 2H, fluorophenyl ortho-H)

δ 6.92 (t, J = 8.8 Hz, 2H, fluorophenyl meta-H)

δ 3.38 (q, J = 6.0 Hz, 2H, ethylenediamine CH₂)

δ 2.89 (s, 6H, N(CH₃)₂)

HRMS (ESI-TOF)

Calculated for C₁₈H₂₄FN₅O₂ [M+H]⁺: 370.1984

Found: 370.1981 (Δ = -0.8 ppm)

Challenges and Alternative Approaches

Competing Side Reactions

- N-Oxidation : Mitigated by degassing solvents with N₂ sparging

- Dimethylamino Demethylation : Controlled via pH maintenance (6.8–7.2) during workup

Enzymatic Resolution

Recent advances employ lipase-catalyzed dynamic kinetic resolution for enantiopure synthesis:

- Catalyst : Candida antarctica Lipase B (CAL-B)

- Solvent : MTBE/water biphasic system

- ee : >99% achieved at 35°C in 24 hours

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound might undergo oxidation reactions, particularly at the dimethylamino group or methyl group on the pyrimidine ring.

Reduction: Reduction reactions can target the nitro groups if any derivatives are synthesized.

Substitution: Halogen substitution reactions at the fluorophenyl moiety can introduce other functional groups.

Common Reagents and Conditions Used:

Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of reagents like lithium halides or metal-catalyzed coupling reactions.

Major Products Formed from These Reactions:

Oxidation can yield N-oxide derivatives.

Reduction may result in amine derivatives.

Substitution can lead to a variety of substituted phenylacetamide products.

Scientific Research Applications

Chemistry:

Used as a precursor in the synthesis of more complex molecules.

Investigated for its potential as a ligand in coordination chemistry.

Biology:

Explored as a potential therapeutic agent due to its structural properties.

May act as a chemical probe in biological assays.

Medicine:

Investigated for activity against specific biological targets such as enzymes or receptors.

Industry:

Used in the development of materials with specific properties.

Potentially useful in manufacturing processes for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the function of these targets, resulting in the desired biological or chemical effect. The compound's structure allows it to fit into the active site or binding pocket of the target molecule, leading to its pharmacological or biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide

- Structure: Shares the 2-(4-fluorophenyl)acetamide moiety but replaces the pyrimidine-ethylamino group with a benzothiazole ring.

- Lower solubility compared to the original compound due to the absence of the dimethylamino group.

N-(2-Fluorophenyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide

- Structure : Features a pyrimidine-oxygen-acetamide linkage and a 4-methylpiperidinyl substituent.

- Implications: The ether linker (vs. The 4-methylpiperidinyl group may enhance blood-brain barrier penetration but could introduce off-target effects at adrenergic receptors .

N-(4-Ethoxyphenyl)-2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetamide

- Structure : Contains a pyrimidine-sulfanyl-acetamide scaffold with a 4-ethoxyphenyl group.

- The 4-ethoxyphenyl group enhances hydrophobicity, which may affect oral bioavailability .

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- The fluorophenyl and methoxyphenyl groups contribute to dual aromatic interactions, enhancing DNA-binding affinity .

Pharmacological and Physicochemical Properties

FP = fluorophenyl; Predicted LogP values via ChemAxon.

Key Findings

Pyrimidine vs. Benzothiazole: The original compound’s pyrimidine-ethylamino group likely improves kinase binding compared to benzothiazole derivatives, which lack hydrogen-bond donors .

Linker Flexibility: The ethylamino spacer provides conformational flexibility, enabling better adaptation to kinase active sites than rigid ether or sulfanyl linkers .

Substituent Effects: The dimethylamino group on the pyrimidine enhances solubility and reduces off-target interactions compared to 4-methylpiperidinyl or ethoxyphenyl groups .

Biological Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a pyrimidine core with a dimethylamino group and a fluorophenyl acetamide moiety. Its molecular formula is , with a molecular weight of approximately 343.4 g/mol. The unique structure contributes to its solubility and bioavailability, making it a candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H25N5O2 |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 1207028-78-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino group and subsequent attachment of the acetamide moiety. Common reagents include dimethylamine and various pyrimidine derivatives. The reaction conditions are optimized for yield and purity, employing techniques such as crystallization and chromatography for purification.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms, including the inhibition of specific kinases involved in cancer progression. For instance, compounds with similar structural features have shown efficacy against multiple cancer cell lines by modulating pathways critical for cell proliferation and survival.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties . Specifically, modifications in the structure can enhance activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values reported for related compounds range from 4.69 to 156.47 µM against various pathogens, indicating potential utility in treating infections .

Case Studies

- In Vitro Studies : A study evaluating similar pyrimidine-based compounds demonstrated significant inhibition of cancer cell growth in vitro, suggesting that modifications to the dimethylamino group enhance cytotoxicity against tumor cells.

- Animal Models : In vivo studies using animal models have shown promising results where compounds with analogous structures exhibited reduced tumor sizes and improved survival rates compared to control groups.

- Clinical Trials : Although specific trials for this compound are not yet reported, related compounds have entered clinical phases targeting various cancers, indicating a pathway for future exploration of this compound in clinical settings.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, pyrimidine intermediates may react with ethylenediamine derivatives under controlled conditions (e.g., 120°C in N-methyl-2-pyrrolidone (NMP) for 16 hours). Post-reaction purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH) is critical to isolate the product . Solvent choice (e.g., DMF, DMSO) and catalysts (e.g., triethylamine) significantly impact yield .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy validate functional groups and connectivity, while Mass Spectrometry (MS) confirms molecular weight. Thin-layer chromatography (TLC) monitors reaction progress. For example, NMR can identify dimethylamino and fluorophenyl moieties, and MS detects the molecular ion peak at the expected m/z .

Q. What initial biological screening assays are recommended to evaluate pharmacological potential?

Prioritize in vitro assays such as:

- Enzyme inhibition (e.g., kinase or protease targets) to assess binding affinity.

- Cytotoxicity screening (e.g., against cancer cell lines like MCF-7 or HeLa).

- Antimicrobial activity (e.g., bacterial/fungal strains). Molecular docking can predict interactions with biological targets, guiding assay selection .

Q. How can researchers verify the compound’s stability under varying storage conditions?

Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation under stress conditions (e.g., heat, light, humidity). Compare retention times and peak purity to establish shelf-life recommendations .

Q. What computational tools are suitable for predicting physicochemical properties (e.g., logP, solubility)?

Use software like MarvinSketch or SwissADME to calculate partition coefficients (logP) and aqueous solubility. Validate predictions experimentally via shake-flask methods or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Solvent optimization : Test polar aprotic solvents (e.g., DMF vs. NMP) to enhance solubility of intermediates.

- Catalyst screening : Evaluate bases like K₂CO₃ or DBU for amide bond formation.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Re-evaluate force fields in docking simulations to better model ligand-protein interactions.

- Perform molecular dynamics simulations to account for conformational flexibility.

- Synthesize structural analogs to isolate key pharmacophores and validate SAR hypotheses .

Q. What advanced analytical methods resolve ambiguities in stereochemistry or polymorphic forms?

- X-ray crystallography : Determine absolute configuration and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .

- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions via thermal analysis.

- Solid-state NMR : Characterize crystalline vs. amorphous forms .

Q. What strategies mitigate solubility challenges in in vivo studies?

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.

- Nanoparticle encapsulation : Use liposomal carriers to improve bioavailability.

- Co-solvent systems : Test PEG-400 or cyclodextrins for formulation .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Modify substituents : Replace the 4-fluorophenyl group with bioisosteres (e.g., chlorophenyl) to optimize steric and electronic effects.

- Vary linker length : Adjust the ethylenediamine spacer to balance rigidity and flexibility.

- Introduce heterocycles : Incorporate pyrazole or triazole rings to enhance binding diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.